N-(4-chlorophenyl)-N-(difluoromethyl)-4-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-N-(difluoromethyl)-4-methylbenzenesulfonamide and its derivatives often involves multistep chemical reactions, starting from basic sulfonamide or chloroaniline precursors. For example, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been synthesized from 4-chloroaniline under solvent-free conditions, showcasing the versatility of sulfonamide chemistry for creating a variety of structurally diverse compounds (Ebrahimi et al., 2015).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including N-(4-chlorophenyl)-N-(difluoromethyl)-4-methylbenzenesulfonamide, is characterized by the presence of the sulfonamide group attached to aromatic rings. This structural motif is crucial for the compound's chemical behavior and interactions. The crystallographic analysis of related sulfonamide compounds has revealed diverse supramolecular architectures mediated by weak interactions, such as hydrogen bonding and π-π interactions, highlighting the importance of structural analysis in understanding the properties of these molecules (Shakuntala et al., 2017).
Chemical Reactions and Properties
Sulfonamides, including N-(4-chlorophenyl)-N-(difluoromethyl)-4-methylbenzenesulfonamide, can undergo various chemical reactions, reflecting their reactivity and functional utility in organic synthesis. For instance, photooxidation studies on related compounds have demonstrated their ability to form nitroso- and nitro-products under irradiation, indicating a potential pathway for chemical modification or degradation (Miller & Crosby, 1983).
properties
IUPAC Name |
N-(4-chlorophenyl)-N-(difluoromethyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO2S/c1-10-2-8-13(9-3-10)21(19,20)18(14(16)17)12-6-4-11(15)5-7-12/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOAUEHGMHQMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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